4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide
Overview
Description
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C10H15NO4S2 and a molecular weight of 277.36 g/mol . This compound is characterized by the presence of both sulfonyl and sulfonamide functional groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that sulfonamide drugs generally target bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .
Mode of Action
Sulfonamides, in general, are known to inhibit the synthesis of folic acid in bacteria by acting as competitive inhibitors of the enzyme dihydropteroate synthase . This prevents the bacteria from producing essential proteins and nucleic acids, thereby inhibiting their growth and multiplication .
Biochemical Pathways
As a sulfonamide, it is likely to affect the folic acid synthesis pathway in bacteria, leading to a disruption in their growth and multiplication .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
As a sulfonamide, it is expected to inhibit the growth and multiplication of bacteria by disrupting their ability to synthesize folic acid, an essential component for their survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide typically involves the sulfonation of benzene derivatives followed by the introduction of the sulfonamide group. One common method includes:
Sulfonation: Benzene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.
Introduction of Sulfonamide Group: The sulfonylated benzene is then reacted with an appropriate amine, such as 2-methylpropane-2-amine, under controlled conditions to form the sulfonamide.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Scientific Research Applications
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide: Known for its antibacterial properties.
4-Nitrobenzenesulfonamide: Used in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.
Uniqueness
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonamide is unique due to the presence of both sulfonyl and sulfonamide groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-tert-butylsulfonylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3,(H2,11,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFZDFVXAHXRED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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